molecular formula C16H23N3O4S B486165 (4-(Morpholinosulfonyl)piperazin-1-yl)(m-tolyl)methanone CAS No. 825607-98-5

(4-(Morpholinosulfonyl)piperazin-1-yl)(m-tolyl)methanone

Cat. No.: B486165
CAS No.: 825607-98-5
M. Wt: 353.4g/mol
InChI Key: XUILDHZIDUCPFL-UHFFFAOYSA-N
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Description

(4-(Morpholinosulfonyl)piperazin-1-yl)(m-tolyl)methanone is a complex organic compound that features a morpholine ring, a sulfonyl group, a piperazine ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Morpholinosulfonyl)piperazin-1-yl)(m-tolyl)methanone typically involves multi-step organic reactions. One common approach is:

    Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the piperazine ring is formed through cyclization reactions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Sulfonyl Group: The sulfonyl group is added using sulfonation reactions, often involving reagents like sulfur trioxide or chlorosulfonic acid.

    Addition of the Tolyl Group: The tolyl group is attached through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, forming corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tolyl group may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, (4-(Morpholinosulfonyl)piperazin-1-yl)(m-tolyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with biological molecules can help elucidate mechanisms of action and identify potential therapeutic targets.

Medicine

In medicine, this compound may have potential as a pharmaceutical agent. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (4-(Morpholinosulfonyl)piperazin-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    (4-(Morpholinosulfonyl)piperazin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a tolyl group.

    (4-(Morpholinosulfonyl)piperazin-1-yl)(ethyl)methanone: Similar structure but with an ethyl group instead of a tolyl group.

Uniqueness

(4-(Morpholinosulfonyl)piperazin-1-yl)(m-tolyl)methanone is unique due to the specific arrangement of its functional groups. The presence of both morpholine and piperazine rings, along with the sulfonyl and tolyl groups, gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(3-methylphenyl)-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-14-3-2-4-15(13-14)16(20)17-5-7-18(8-6-17)24(21,22)19-9-11-23-12-10-19/h2-4,13H,5-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUILDHZIDUCPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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